molecular formula C18H18N2O4S B2839722 N-(2-methoxyphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 898419-88-0

N-(2-methoxyphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

Cat. No. B2839722
CAS RN: 898419-88-0
M. Wt: 358.41
InChI Key: ZYMPIVVKWWQQPJ-UHFFFAOYSA-N
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Description

This compound is a derivative of quinoline-8-sulfonamide . It has been identified as a potent modulator of the muscle isoform 2 of pyruvate kinase (PKM2), a key glycolytic enzyme involved in the generation of ATP and critical for cancer metabolism . The compound has been shown to reduce the intracellular pyruvate level in A549 lung cancer cells, impacting cancer cell viability and cell-cycle phase distribution .


Synthesis Analysis

The synthesis of this compound involves the use of molecular docking and molecular dynamics techniques . The compound was synthesized using the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction .


Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated by X-ray diffraction, nuclear magnetic resonance (NMR), and infrared spectroscopy (IR) . Theoretical calculations on frontier orbitals, molecular electrostatic potential maps, and assignments were also performed .


Chemical Reactions Analysis

The chemistry of quinoline-2,4-diones, which are related to the compound , is unique due to their roles in natural and synthetic chemistry and their biologically and pharmacological activities . A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold .

Scientific Research Applications

Diuretic and Hypertension Remedy

N-(2-methoxyphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide and its derivatives have been studied for their potential use as diuretic agents and in the treatment of hypertension. One such derivative, 6-Hydroxy-N-(4-methoxyphenyl)-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, possesses strong diuretic properties, suggesting its application as a new remedy for hypertension (Shishkina et al., 2018).

Synthesis of Heterocyclic Compounds

Research has explored efficient and simple routes for synthesizing various pyrrolo-/indolo[1,2-a]quinolines, including those related to this compound. These methods involve copper(I)-catalyzed formation of ynamide and subsequent silver(I)-assisted intramolecular hydroarylation, highlighting the chemical versatility and applicability of these compounds in synthesizing complex heterocyclic structures (Kiruthika, Nandakumar & Perumal, 2014).

Antibacterial Activity

Derivatives of this compound have been investigated for their antibacterial properties. For instance, various quinoxaline sulfonamides synthesized from 2-(4-methoxyphenyl)-quinoxaline have shown promising antibacterial activities against bacteria such as Staphylococcus spp. and Escherichia coli (Alavi, Mosslemin, Mohebat & Massah, 2017).

Antineoplastic Potential

Novel pyrrolo-quinoline derivatives, structurally related to this compound, have been synthesized as potential antineoplastic agents. These compounds exhibit cell growth inhibitory properties when tested against various cell lines, especially those derived from solid tumors, indicating their potential in cancer treatment (Ferlin, Gatto, Chiarelotto & Palumbo, 2000).

Electrochemical Applications

Research has also delved into the electrochemical properties of related compounds. For example, pyrrolo-quinoline quinone, a related compound, has been studied for its reversible electrochemical oxidation and reduction using a conductive polypyrrole film-coated electrode, indicating potential applications in electrochemical sensors and devices (Shinohara, Khan, Ikariyama & Aizawa, 1991).

Mechanism of Action

The compound acts as a potent allosteric PKM2 activator both in cell-free enzymatic assays and in cultures via a high affinity, 2:1 stoichiometric binding, effectively locking PKM2 in an active tetrameric state resistant to known intracellular negative regulators .

Future Directions

The introduction of another quinolinyl fragment to the modulator molecule may have a significant impact on pyruvate levels in cancer cells and provides further directions for future research to find novel analogs suitable for clinical applications in cancer treatment .

properties

IUPAC Name

N-(2-methoxyphenyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S/c1-24-16-5-3-2-4-15(16)19-25(22,23)14-10-12-6-7-17(21)20-9-8-13(11-14)18(12)20/h2-5,10-11,19H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYMPIVVKWWQQPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NS(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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